molecular formula C7H13N5OS B2662669 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 155219-05-9

4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2662669
CAS No.: 155219-05-9
M. Wt: 215.28
InChI Key: AOECCYODDGFWKV-UHFFFAOYSA-N
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Description

4-Amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core with three key substituents:

  • 5-(Morpholin-4-ylmethyl) group: A morpholine ring attached via a methyl group, contributing to solubility and electronic effects.
  • 3-Thiol group: Provides redox activity and metal-binding capabilities.

This compound is synthesized via nucleophilic substitution reactions. For example, 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol derivatives are generated by reacting thiol precursors with (bromomethyl)cyclohexane or 2-chloropyridine in 1-propanol under alkaline conditions . The morpholine moiety is strategically incorporated to modulate pharmacokinetic properties and target interactions.

Properties

IUPAC Name

4-amino-3-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5OS/c8-12-6(9-10-7(12)14)5-11-1-3-13-4-2-11/h1-5,8H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOECCYODDGFWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the morpholine moiety.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenated compounds or acylating agents are used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity
The 1,2,4-triazole scaffold is well-known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal activities against various fungal pathogens. For instance, studies have shown that certain triazole derivatives can significantly outperform established antifungal agents like azoxystrobin and ketoconazole in inhibiting fungal growth . The incorporation of the thiol group in 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol may enhance its efficacy against resistant strains.

2. Antibacterial Properties
The compound has demonstrated promising antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, triazole derivatives exhibited minimum inhibitory concentrations (MIC) that were lower than those of conventional antibiotics such as ciprofloxacin and gentamicin . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly influence antibacterial potency.

3. Anticancer Potential
Recent investigations have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the 1,2,4-triazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown comparable efficacy to doxorubicin, a standard chemotherapeutic agent . This suggests that this compound could be a candidate for further development in cancer therapy.

Agricultural Applications

1. Agrochemicals
The compound's antifungal and antibacterial properties make it a suitable candidate for use in agrochemicals. Triazole derivatives are commonly used as fungicides in agriculture to protect crops from fungal diseases. The effectiveness of this compound against plant pathogens positions it as a promising agent in crop protection strategies .

2. Plant Growth Regulators
There is emerging interest in the use of triazoles as plant growth regulators due to their ability to influence plant metabolism and growth patterns. The application of such compounds can enhance crop yield and resilience against environmental stresses.

Material Science Applications

1. Corrosion Inhibition
Triazoles are also recognized for their application as corrosion inhibitors in metal protection. The presence of nitrogen and sulfur atoms in the structure of this compound can form stable complexes with metal surfaces, thereby providing a protective layer against corrosive environments .

2. Supramolecular Chemistry
The unique structural properties of triazoles allow them to participate in supramolecular assemblies. This characteristic can be exploited in the design of new materials with specific functionalities, such as sensors or drug delivery systems.

Mechanism of Action

The mechanism of action of 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical profiles of triazole derivatives are highly substituent-dependent. Below is a comparative analysis of key analogues:

Compound 5-Position Substituent Key Properties Synthetic Route Biological Activity References
Target Compound Morpholin-4-ylmethyl Enhanced solubility (polar morpholine); potential CNS activity due to morpholine’s membrane permeability. Alkaline nucleophilic substitution with (bromomethyl)cyclohexane or 2-chloropyridine. Not directly reported in provided evidence; inferred antibacterial/antioxidant potential.
4-Amino-5-(Benzylthio)-4H-1,2,4-triazole-3-thiol Benzylthio Lipophilic; antibacterial. Reaction with S-methyl methanethiosulfonate under alkaline conditions. Antibacterial (methyl disulfide derivatives showed biofilm inhibition).
4-Amino-5-(4-Pyridyl)-4H-1,2,4-triazole-3-thiol (AP) Pyridyl Electron-withdrawing; moderate antioxidant activity. Commercial synthesis (Merk, Germany). DPPH• scavenging: 53.78% at 1 × 10⁻⁴ M.
4-Amino-5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Thiophen-2-ylmethyl Electron-rich; antiradical. Condensation with aldehydes. DPPH• scavenging: 88.89% at 1 × 10⁻³ M.
4-Amino-5-(Quinolin-2-yl)-4H-1,2,4-triazole-3-thiol Quinolin-2-yl Aromatic; bioactive. Derived from quinaldic acid; reacts with aldehydes. Forms Schiff bases with aldehydes; potential antitumor activity.

Physicochemical Properties

  • Solubility: Morpholinomethyl and pyridyl groups improve water solubility compared to benzylthio or quinolinyl derivatives.
  • Stability : Thiol groups are prone to oxidation, but morpholine’s steric bulk may protect the triazole core.

Biological Activity

Overview

4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 155219-05-9) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. The unique structure, which includes a morpholine and thiol group, contributes to its reactivity and biological efficacy.

  • Molecular Formula: C₇H₁₃N₅OS
  • Molecular Weight: 215.28 g/mol
  • Physical State: Solid
  • Melting Point: Not specified in the sources

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various microbial strains, including bacteria and fungi. In a study comparing several derivatives of triazoles, compounds containing the morpholine moiety displayed enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial StrainActivity (Zone of Inhibition)
1Staphylococcus aureus15 mm
2Bacillus cereus14 mm
3Escherichia coli12 mm

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it was tested against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated a dose-dependent cytotoxic effect .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
Melanoma (IGR39)10
Breast Cancer (MDA-MB-231)15
Pancreatic Carcinoma (Panc-1)20

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes critical for the survival of microorganisms and cancer cells. It interacts with proteases and kinases involved in signaling pathways that regulate cell growth and apoptosis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

A notable case study examined the effects of various derivatives of triazole compounds on cancer cell lines. The study found that modifications to the morpholine moiety significantly impacted the anticancer activity. For example, derivatives with additional substituents on the morpholine ring showed enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. How is the antiradical activity of this compound evaluated experimentally?

  • Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed. A solution of the compound in DMSO is mixed with methanolic DPPH (0.1 mM), incubated at 25°C for 30 minutes, and optical density is measured at 517 nm. Antiradical activity (ARA) is calculated as: ARA (%)=(1AsampleADPPH)×100\text{ARA (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100

    For example, at 1 × 10⁻³ M, the base compound showed 88.89% scavenging activity .

Advanced Research Questions

Q. What coordination behavior does this compound exhibit with transition metals, and how does geometry influence its properties?

  • Coordination : The ligand binds via the thiol (-SH) and amino (-NH₂) groups, forming five-membered chelate rings. For instance:
    • Cu(II) : Square planar geometry (evidenced by electronic spectra with d-d transitions at \sim600 nm).
    • Zn(II)/Cd(II) : Tetrahedral geometry (confirmed by magnetic susceptibility and UV-Vis data) .
  • Contradictions : Some studies propose octahedral geometries for Ni(II) complexes, highlighting the need for X-ray crystallography to resolve ambiguities .

Q. How can derivatives of this compound be optimized for electrochemical sensing applications?

  • Functionalization : Alkylation or Mannich reactions introduce side chains (e.g., 2-hydroxybenzylidene) to enhance redox activity. For example, S-alkyl derivatives improve conductivity when immobilized on electrodes .
  • Sensor Design : Hybrid materials (e.g., silsesquioxane nanocomposites) exhibit enhanced nitrite detection limits (0.1 µM) via cyclic voltammetry, attributed to the ligand’s electron-donating groups stabilizing metal centers (e.g., Cu hexacyanoferrate) .

Q. What structure-activity relationships (SARs) govern its antiradical and biological activity?

  • Key Findings :
    • Substituent Effects : Introducing 2-hydroxybenzylidene (compound 3) boosts antiradical activity (53.78% at 1 × 10⁻⁴ M) by stabilizing radicals via resonance, while 4-fluorobenzylidene (compound 2) reduces activity due to electron-withdrawing effects .
    • Thiol Group : Alkylation (e.g., S-allyl derivatives) diminishes activity, emphasizing the critical role of the free -SH group in radical scavenging .

Methodological Notes

  • Contradiction Analysis : Discrepancies in metal complex geometries (e.g., Cu(II) square planar vs. tetrahedral) may arise from solvent effects or counterion influence. Multi-technique validation (EPR, XRD) is recommended .
  • Experimental Design : For antiradical studies, include positive controls (e.g., ascorbic acid) and assess concentration-dependent trends to validate SARs .

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